molecular formula C15H19N3O B3015815 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1490752-44-7

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B3015815
CAS No.: 1490752-44-7
M. Wt: 257.337
InChI Key: GTYLXXSGFRYZBF-UHFFFAOYSA-N
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Description

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, a tolyl group, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with o-tolyl hydrazine and carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-3-ylmethyl)-3-(m-tolyl)-1,2,4-oxadiazole
  • 5-(Piperidin-3-ylmethyl)-3-(p-tolyl)-1,2,4-oxadiazole
  • 5-(Piperidin-3-ylmethyl)-3-(phenyl)-1,2,4-oxadiazole

Uniqueness

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-5-2-3-7-13(11)15-17-14(19-18-15)9-12-6-4-8-16-10-12/h2-3,5,7,12,16H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLXXSGFRYZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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